4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate
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Overview
Description
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate is a chemical compound with the molecular formula C21H19NO4S. It is known for its unique structural properties, which include a 4-methylphenyl group, a phenylsulfonyl group, and an anilinoacetate moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Anilinoacetate Moiety: This step involves the reaction of aniline with chloroacetic acid to form anilinoacetic acid.
Sulfonylation: The anilinoacetic acid is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Esterification: Finally, the 4-methylphenyl group is introduced through an esterification reaction with 4-methylphenol and a suitable esterifying agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2-[(phenylsulfonyl)amino]acetate
- 4-Methylphenyl 2-[(phenylsulfonyl)hydrazino]acetate
- 4-Methylphenyl 2-[(phenylsulfonyl)thio]acetate
Uniqueness
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Properties
IUPAC Name |
(4-methylphenyl) 2-[N-(benzenesulfonyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-17-12-14-19(15-13-17)26-21(23)16-22(18-8-4-2-5-9-18)27(24,25)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCRQFKSYIRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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